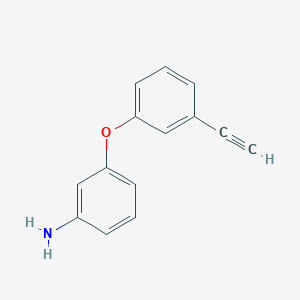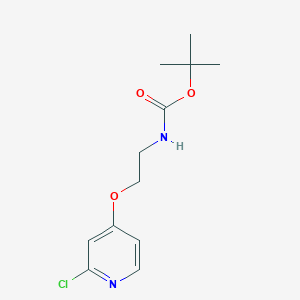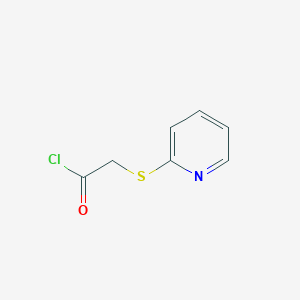
3-(3-Ethynylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethynylphenoxy)aniline is an organic compound with the molecular formula C14H11NO It consists of an aniline group attached to a phenoxy group, which is further substituted with an ethynyl group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethynylphenoxy)aniline typically involves the reaction of 3-ethynylphenol with aniline. One common method is the nucleophilic aromatic substitution reaction, where the phenol group is activated and subsequently reacts with aniline under basic conditions. The reaction can be catalyzed by transition metals such as palladium to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Ethynylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, quinones, and various functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
3-(3-Ethynylphenoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and advanced materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 3-(3-Ethynylphenoxy)aniline involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the aniline group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Ethynylphenoxy)phenol
- 3-(3-Ethynylphenoxy)benzoic acid
- 3-(3-Ethynylphenoxy)benzaldehyde
Uniqueness
3-(3-Ethynylphenoxy)aniline is unique due to the presence of both an ethynyl group and an aniline group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
56993-37-4 |
|---|---|
Fórmula molecular |
C14H11NO |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
3-(3-ethynylphenoxy)aniline |
InChI |
InChI=1S/C14H11NO/c1-2-11-5-3-7-13(9-11)16-14-8-4-6-12(15)10-14/h1,3-10H,15H2 |
Clave InChI |
JWFVDYHUWDHJDI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)OC2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13920010.png)
![[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate](/img/structure/B13920011.png)

![Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13920021.png)


![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B13920046.png)




![2-Bromothiazolo[4,5-c]pyridine](/img/structure/B13920060.png)
![Pyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13920068.png)
